(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
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Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a chloropyrimidine moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Chloropyrimidine Moiety: This step involves the reaction of the pyrrolidine derivative with a chloropyrimidine compound under specific conditions, such as the presence of a base or a catalyst.
Attachment of the Ethoxyphenyl Group: The final step may involve the coupling of the intermediate with an ethoxyphenyl compound, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the ethoxyphenyl group.
Reduction: Reduction reactions could target the chloropyrimidine moiety or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the chlorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloropyrimidine moiety suggests possible interactions with nucleic acids or proteins.
Medicine
Pharmacologically, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In an industrial context, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
- (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
- (3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
Uniqueness
The uniqueness of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the chlorine atom on the pyrimidine ring could influence its reactivity and interactions with biological targets compared to its bromine, fluorine, or methyl analogs.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-23-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)24-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOTHWRHIPWFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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